molecular formula C17H26BrNO5 B4002214 4-(2-bromo-4-methylphenoxy)-N-butylbutan-1-amine;oxalic acid

4-(2-bromo-4-methylphenoxy)-N-butylbutan-1-amine;oxalic acid

Cat. No.: B4002214
M. Wt: 404.3 g/mol
InChI Key: GZJGHOYDOBBFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-bromo-4-methylphenoxy)-N-butylbutan-1-amine; oxalic acid is an organic compound that features a phenoxy group substituted with a bromine atom and a methyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromo-4-methylphenoxy)-N-butylbutan-1-amine typically involves the reaction of 2-bromo-4-methylphenol with butylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-bromo-4-methylphenoxy)-N-butylbutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-bromo-4-methylphenoxy)-N-butylbutan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of analgesics and sedatives.

    Industry: Utilized in the production of agrochemicals and fine chemicals

Mechanism of Action

The mechanism of action of 4-(2-bromo-4-methylphenoxy)-N-butylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-bromo-4-methylphenoxy)-N-butylbutan-1-amine stands out due to its unique combination of a phenoxy group with a bromine atom and a butylamine chain. This structure imparts specific chemical and biological properties that make it valuable in various applications .

Properties

IUPAC Name

4-(2-bromo-4-methylphenoxy)-N-butylbutan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BrNO.C2H2O4/c1-3-4-9-17-10-5-6-11-18-15-8-7-13(2)12-14(15)16;3-1(4)2(5)6/h7-8,12,17H,3-6,9-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJGHOYDOBBFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCOC1=C(C=C(C=C1)C)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-bromo-4-methylphenoxy)-N-butylbutan-1-amine;oxalic acid
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4-(2-bromo-4-methylphenoxy)-N-butylbutan-1-amine;oxalic acid
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4-(2-bromo-4-methylphenoxy)-N-butylbutan-1-amine;oxalic acid
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4-(2-bromo-4-methylphenoxy)-N-butylbutan-1-amine;oxalic acid

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